molecular formula C8H8FN3O B2975828 (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol CAS No. 297765-48-1

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol

Cat. No.: B2975828
CAS No.: 297765-48-1
M. Wt: 181.17
InChI Key: UXUMHJVJTPERCC-MRVPVSSYSA-N
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Description

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol: is a chemical compound characterized by the presence of an azido group and a fluorophenyl group attached to an ethan-1-ol backbone

Preparation Methods

The synthesis of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and azide sources.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sodium azide.

    Synthetic Routes: One common synthetic route involves the nucleophilic addition of azide to the carbonyl group of 4-fluorobenzaldehyde, followed by reduction to yield the desired product.

Chemical Reactions Analysis

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling studies.

Comparison with Similar Compounds

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol: can be compared with similar compounds such as:

    (S)-1-(4-Fluorophenyl)ethan-1-ol: Lacks the azido group, making it less reactive in click chemistry.

    (1S)-1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol: Contains an oxadiazole ring, offering different reactivity and applications.

    (1S)-2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-1-(3-fluorophenyl)ethan-1-ol: Features a benzoxazine ring, providing unique chemical properties.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(1S)-2-azido-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUMHJVJTPERCC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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